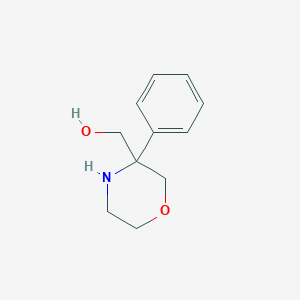

(3-Phenylmorpholin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Phenylmorpholin-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholin-3-one derivatives, which include “this compound”, has been described in various patents . The processes are reported to be simple, eco-friendly, cost-effective, and well-suited for industrial scale production .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2/c13-8-11(9-14-7-6-12-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Catalysis and Synthesis

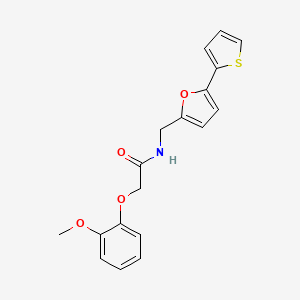

- Aza-Piancatelli Rearrangement and Michael Reaction : Furan-2-yl(phenyl)methanol derivatives were used in a tandem aza-Piancatelli rearrangement/Michael reaction to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting a methodology with good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).

- Enantioselective Epoxidation : The compound (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, demonstrating the potential of such compounds in asymmetric synthesis (Jun Lu et al., 2008).

Structural and Mechanistic Insights

- Substituted Perimidine Studies : Research into the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol and its structure provides insights into the mechanisms of formation and stabilization energies, contributing to our understanding of chemical structure and bonding behaviors (Srinivas Anga et al., 2014).

Material Science and Chemistry

- Lipid Dynamics with Methanol : A study on the impact of methanol on lipid dynamics revealed that methanol can significantly influence the transfer and flip-flop kinetics of lipids, which has implications for understanding cell membrane properties and the action of solvents on biological membranes (Michael H. L. Nguyen et al., 2019).

- Methanol Synthesis Catalysis : Research into the use of rare earth elements in methanol synthesis catalysis via hydrogenation of carbon oxides highlights the potential to improve catalytic performance through the unique properties of these elements, suggesting new pathways for efficient methanol production (A. Richard & M. Fan, 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name |

(3-phenylmorpholin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-8-11(9-14-7-6-12-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQIFWZPAHYHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)